N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
- It combines a tetrahydrocyclopenta[c]pyrazole core with a phenyl ring substituted by a morpholine-4-ylethoxy group.
- The compound’s chemical formula is C20H26N4O3.
- It exhibits interesting pharmacological properties, making it a subject of scientific research.
N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide: is a complex organic compound with a unique structure.
Preparation Methods
- The synthetic route for this compound involves several steps.
- One possible method starts from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
- The key step is the synthesis of oxazole rings.
- Overall yield for the synthesis is approximately 32% .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction.
- Major products formed from these reactions would be derivatives of the compound with modified functional groups.
Scientific Research Applications
N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide:
Mechanism of Action
- The compound likely exerts its effects through specific molecular targets.
- Further research is needed to identify these targets and the pathways involved.
- Computational studies and molecular dynamics simulations can provide insights.
Comparison with Similar Compounds
- While there are no direct analogs of this compound mentioned, we can compare it to other pyrazole-based molecules.
- Highlight its uniqueness in terms of structure, reactivity, and potential applications.
Properties
Molecular Formula |
C19H24N4O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[3-(2-morpholin-4-ylethoxy)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c24-19(18-16-5-2-6-17(16)21-22-18)20-14-3-1-4-15(13-14)26-12-9-23-7-10-25-11-8-23/h1,3-4,13H,2,5-12H2,(H,20,24)(H,21,22) |
InChI Key |
HQXYGBXIJMJGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NC3=CC(=CC=C3)OCCN4CCOCC4 |
Origin of Product |
United States |
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